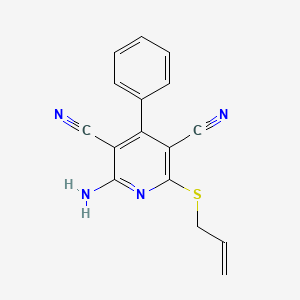
2-amino-4-phenyl-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile
描述
2-amino-4-phenyl-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile is a heterocyclic compound that belongs to the pyridine family This compound is characterized by its unique structure, which includes an amino group, a phenyl group, a prop-2-enylsulfanyl group, and two cyano groups attached to a pyridine ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-4-phenyl-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile typically involves a multi-component reaction. One common method involves the condensation of aldehydes, malononitrile, and thiols in the presence of a base or a Lewis acid. For example, the use of triethylamine, 1,8-diazabicyclo[5.4.0]undec-7-ene, or piperidine as catalysts can facilitate the formation of the desired product . The reaction is usually carried out in an aqueous ethanol medium at elevated temperatures (80-85°C) under nitrogen atmosphere .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of ionic liquids as reaction media has also been explored to enhance the efficiency and environmental sustainability of the synthesis process .
化学反应分析
Types of Reactions
2-amino-4-phenyl-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the cyano groups to amines or other functional groups.
Substitution: The amino and phenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) or alkylating agents can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridine derivatives depending on the reagents used.
科学研究应用
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anti-inflammatory agent.
Industry: It is used in the development of functional materials, including polymers and catalysts.
作用机制
The mechanism of action of 2-amino-4-phenyl-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, the compound binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic transmission . This mechanism is particularly relevant in the context of treating conditions like Alzheimer’s disease.
相似化合物的比较
Similar Compounds
2-amino-4-phenyl-6-(phenylsulfanyl)-3,5-dicyanopyridine: Similar structure but with a phenylsulfanyl group instead of a prop-2-enylsulfanyl group.
2-amino-4-phenyl-6-methylsulfanylpyridine-3,5-dicarbonitrile: Contains a methylsulfanyl group instead of a prop-2-enylsulfanyl group.
Uniqueness
The presence of the prop-2-enylsulfanyl group in 2-amino-4-phenyl-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile imparts unique chemical properties, such as increased reactivity and potential for further functionalization. This makes it a valuable compound for the development of new pharmaceuticals and materials.
属性
IUPAC Name |
2-amino-4-phenyl-6-prop-2-enylsulfanylpyridine-3,5-dicarbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4S/c1-2-8-21-16-13(10-18)14(11-6-4-3-5-7-11)12(9-17)15(19)20-16/h2-7H,1,8H2,(H2,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WITWZKKEIQTYNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCSC1=C(C(=C(C(=N1)N)C#N)C2=CC=CC=C2)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-ETHYL-N~4~-[1-(2-FLUOROBENZYL)-1H-1,2,4-TRIAZOL-3-YL]-5-METHYL-1H-PYRAZOLE-4-SULFONAMIDE](/img/structure/B4787578.png)
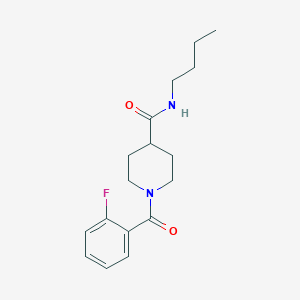
![N~1~-(2-bromophenyl)-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-(3-methylphenyl)glycinamide](/img/structure/B4787587.png)
![N-[3-(4-methyl-1-piperazinyl)propyl]-4-(1-piperidinyl)benzamide](/img/structure/B4787592.png)
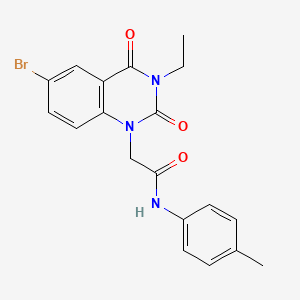
![N-[(1-ETHYL-3-METHYL-1H-PYRAZOL-4-YL)METHYL]-N-METHYL-4-NITRO-1-BENZENESULFONAMIDE](/img/structure/B4787620.png)
![1-ethyl-N-{3-[(1-phenylethyl)carbamoyl]thiophen-2-yl}-1H-pyrazole-3-carboxamide](/img/structure/B4787632.png)
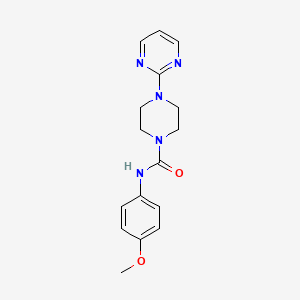
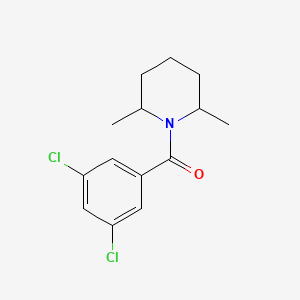
![N-methyl-2-[(methylsulfonyl)(phenyl)amino]butanamide](/img/structure/B4787664.png)
![2-[4-(2-methoxyphenyl)piperazin-1-yl]-4,7,7-trimethyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4787668.png)
![(3-Fluorophenyl)[4-(4-methylquinolin-2-yl)piperazin-1-yl]methanone](/img/structure/B4787674.png)
![6-[4-(difluoromethoxy)phenyl]-3-methyl-1-propyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B4787681.png)
![(5E)-5-[[3-chloro-4-[3-(3,4-dimethylphenoxy)propoxy]-5-methoxyphenyl]methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B4787694.png)
